Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether
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Overview
Description
Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The specific pathways involved depend on the biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differing in the position of the nitrogen atoms within the ring.
Uniqueness
Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group allows for additional chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N4OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2-methylpropyl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-4-8-21-13-7-5-6-12(10-13)15-19-20-14(9-11(2)3)17-18-16(20)22-15/h4-7,10-11H,1,8-9H2,2-3H3 |
InChI Key |
MVYPIJGJJFNMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
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